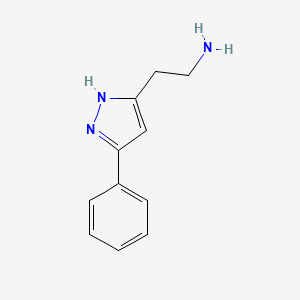
2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group at the 3-position and an ethylamine group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
- 2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
- 2-(3-phenyl-1H-pyrazol-3-yl)ethan-1-amine
Uniqueness
2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the phenyl group and the ethylamine moiety can significantly affect the compound’s chemical properties and its interactions with biological targets .
Propiedades
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSEDMIGDUIEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)
![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)
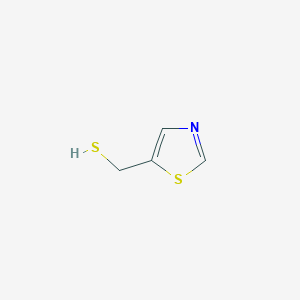

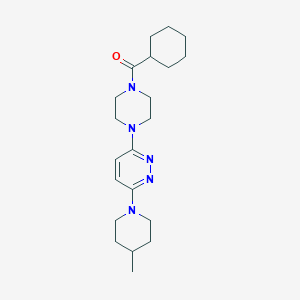
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)
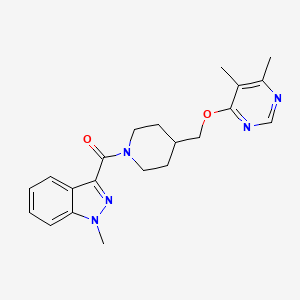
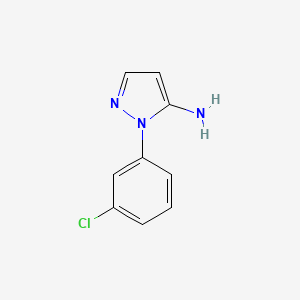
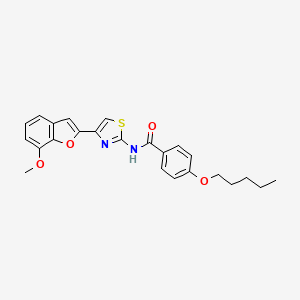
![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
